Diisopropylcarbamoyl chloride
Overview
Description
Diisopropylcarbamoyl chloride (DIC) is a chemical compound that has been studied for its potential applications in various fields of organic chemistry. It is a reagent that has been used in the synthesis of organic salts, carbamates, and other functional groups. The compound has been found to be useful in the synthesis of ferroelectric organic salts, such as diisopropylammonium chloride, which exhibits a high ferroelectric phase transition temperature and large spontaneous polarization, suggesting its potential for practical technological applications .
Synthesis Analysis
The synthesis of diisopropylcarbamoyl chloride involves the reaction of alkyl aryl ketones with an excess of pyridine, which yields 1-Aryl-1-alkenyl N,N-diisopropylcarbamates. These carbamates can undergo syn-carbolithiation when reacted with alkyllithium/diamine, leading to the formation of lithiated benzyl carbamates that can be further reacted with various electrophiles . Additionally, diisopropylcarbamoyl chloride can be used in the amidation and esterification of carboxylic acids with amines and phenols in water, providing a green chemistry approach to bond formation .
Molecular Structure Analysis
The molecular structure of diisopropylcarbamoyl chloride derivatives has been explored through the preparation of compounds such as 1-(N,N-Diisopropylcarbamoyloxy)-1-tosyl-methane. This compound can be deprotonated and added to various carbonyl structures, leading to the synthesis of O-Cb protected and unprotected 1,2-diols . The crystal structures of related compounds, such as diisopropylcyclohexyl-1,2-diamine complexes with beryllium chloride, have been characterized by X-ray diffraction and IR spectroscopy, providing insights into the chelate ring formation and hydrogen bonding .
Chemical Reactions Analysis
Diisopropylcarbamoyl chloride is involved in various chemical reactions, including the stereoselective intermolecular carbolithiation of open-chain and cyclic carbamates. The lithiated intermediates formed in these reactions can be trapped with different electrophiles, leading to the formation of products with potential enantiofacial differentiation . The compound also plays a role in the formation of amide and ester bonds in water, which is significant for the development of environmentally benign synthesis methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of diisopropylcarbamoyl chloride and its derivatives are crucial for their practical applications. For instance, the determination of distearylcarbamoyl chloride by high-performance liquid chromatography (HPLC) has been developed, which is important for the analysis of this compound in various extracts . The thermal instability of urea and isourea derivatives formed from diisopropylcyanamide has been studied, revealing the kinetics of thermolysis and the formation of triazine derivatives .
Scientific Research Applications
Organic Chemistry
Diisopropylcarbamoyl Chloride is used as a reagent in the synthesis of various organic compounds .
Application
- 1-aryl-1-alkenyl N,N-diisopropylcarbamates
- 1,3-diphenylallyl carbamate
- (Z)-1,3-diphenyl-1-propenyl N,N-diisopropylcarbamate
- ®-1-(2-methoxy-4-methylphenyl)ethyl diisopropyl-carbamate
Method of Application
The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, Diisopropylcarbamoyl Chloride would be added to a solution of the other reactants, and the reaction would be carried out under controlled conditions of temperature and pressure .
Results or Outcomes
The outcomes of these reactions are the formation of the desired carbamate compounds. .
Synthesis of Carbamates
Diisopropylcarbamoyl Chloride is used in the synthesis of carbamates .
Application
- 1-aryl-1-alkenyl N,N-diisopropylcarbamates
- (Z)-1,3-diphenyl-1-propenyl N,N-diisopropylcarbamate
- ®-1-(2-methoxy-4-methylphenyl)ethyl diisopropyl-carbamate
Method of Application
The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, Diisopropylcarbamoyl Chloride would be added to a solution of the other reactants, and the reaction would be carried out under controlled conditions of temperature and pressure .
Results or Outcomes
The outcomes of these reactions are the formation of the desired carbamate compounds. .
Synthesis of Carbamates
Diisopropylcarbamoyl Chloride is used in the synthesis of carbamates .
Application
- 1-aryl-1-alkenyl N,N-diisopropylcarbamates
- (Z)-1,3-diphenyl-1-propenyl N,N-diisopropylcarbamate
- ®-1-(2-methoxy-4-methylphenyl)ethyl diisopropyl-carbamate
Method of Application
The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, Diisopropylcarbamoyl Chloride would be added to a solution of the other reactants, and the reaction would be carried out under controlled conditions of temperature and pressure .
Results or Outcomes
The outcomes of these reactions are the formation of the desired carbamate compounds. .
Safety And Hazards
properties
IUPAC Name |
N,N-di(propan-2-yl)carbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFAYLZKCYUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172474 | |
Record name | Diisopropylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylcarbamoyl chloride | |
CAS RN |
19009-39-3 | |
Record name | N,N-Bis(1-methylethyl)carbamic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19009-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropylcarbamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROPYLCARBAMOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK9CS659M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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